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Abstract
PE859 is a novel, orally bioavailable small molecule that has garnered significant attention in

the field of neurodegenerative disease research. Identified as a potent dual inhibitor of both tau

and amyloid-β (Aβ) aggregation, it represents a promising therapeutic candidate for

Alzheimer's disease and other tauopathies. This technical guide provides a comprehensive

overview of the chemical structure and a detailed synthesis protocol for PE859, compiled from

peer-reviewed literature and patent documentation. Quantitative data on its biological activity

and pharmacokinetic properties are presented in a clear, tabular format. Additionally, this

document includes detailed experimental protocols for key assays and visualizations of

relevant pathways and workflows to support further research and development efforts.

Chemical Structure and Properties
PE859, systematically named 3-[(1E)-2-(1H-indol-6-yl)ethenyl]-5-[(1E)-2-[2-methoxy-4-(2-

pyridylmethoxy)phenyl]ethenyl]-1H-pyrazole, is a curcumin derivative.[1][2][3] Its chemical

structure is characterized by a central pyrazole ring linking an indole moiety and a substituted

phenyl ring through ethenyl bridges.

Table 1: Physicochemical Properties of PE859
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Property Value Reference

Chemical Formula C₂₈H₂₄N₄O₂ [1]

Molecular Weight 448.52 g/mol [1]

Appearance Not specified in literature -

Solubility Not specified in literature -

CAS Number 1402727-29-0 [1]

Synthesis of PE859
The synthesis of PE859 is detailed in patent WO2012141228.[1][4] The following is a multi-step

synthetic protocol based on the procedures outlined in the patent and related chemical

literature.

Overall Synthetic Scheme
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Synthesis of Intermediate A

Synthesis of Intermediate B

Synthesis of Pyrazole Core

Final Condensation

1H-Indole-6-carbaldehyde

(E)-3-(1H-Indol-6-yl)acrylonitrile
 K2CO3, Toluene

Diethyl (cyanomethyl)phosphonate

2-Methoxy-4-hydroxybenzaldehyde

4-((Pyridin-2-yl)methoxy)-2-methoxybenzaldehyde
 K2CO3, DMF

2-(Chloromethyl)pyridine

Intermediate A

3-((E)-2-(1H-Indol-6-yl)vinyl)-1H-pyrazol-5-amine
 EtOH, Reflux

Hydrazine

Intermediate B

PE859
 AcOH, Reflux

3-((E)-2-(1H-Indol-6-yl)vinyl)-1H-pyrazol-5-amine

Click to download full resolution via product page

Caption: Overall synthetic workflow for PE859.
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Detailed Experimental Protocols
Step 1: Synthesis of (E)-3-(1H-indol-6-yl)acrylonitrile (Intermediate A)

To a solution of 1H-indole-6-carbaldehyde (1 equivalent) in toluene, add potassium

carbonate (1.5 equivalents) and diethyl (cyanomethyl)phosphonate (1.2 equivalents).

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter to remove the

solid potassium carbonate.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to yield (E)-3-(1H-indol-6-yl)acrylonitrile.

Step 2: Synthesis of 4-((Pyridin-2-yl)methoxy)-2-methoxybenzaldehyde (Intermediate B)

Dissolve 2-methoxy-4-hydroxybenzaldehyde (1 equivalent) and potassium carbonate (1.5

equivalents) in dimethylformamide (DMF).

To this mixture, add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 equivalents) in

DMF dropwise at room temperature.

Stir the reaction mixture at room temperature for 12-16 hours.

Pour the reaction mixture into ice-water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford 4-

((pyridin-2-yl)methoxy)-2-methoxybenzaldehyde.

Step 3: Synthesis of 3-((E)-2-(1H-indol-6-yl)vinyl)-1H-pyrazol-5-amine
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Dissolve (E)-3-(1H-indol-6-yl)acrylonitrile (1 equivalent) in ethanol.

Add hydrazine hydrate (5 equivalents) to the solution.

Heat the mixture to reflux and stir for 24 hours.

Cool the reaction mixture to room temperature, and remove the solvent under reduced

pressure.

The resulting crude product, 3-((E)-2-(1H-indol-6-yl)vinyl)-1H-pyrazol-5-amine, can be used

in the next step without further purification.

Step 4: Synthesis of PE859

To a solution of 3-((E)-2-(1H-indol-6-yl)vinyl)-1H-pyrazol-5-amine (1 equivalent) in acetic

acid, add 4-((pyridin-2-yl)methoxy)-2-methoxybenzaldehyde (1.1 equivalents).

Heat the reaction mixture to reflux and stir for 8-12 hours.

Cool the mixture to room temperature and pour it into a saturated aqueous solution of

sodium bicarbonate.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel using a gradient of

dichloromethane and methanol to yield PE859.

Biological Activity and Pharmacokinetics
PE859 has been demonstrated to inhibit the aggregation of both tau protein and amyloid-β

peptides in a concentration-dependent manner.[1][2][5]

Table 2: In Vitro Biological Activity of PE859
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Target Assay IC₅₀ (µM) Reference

Tau Aggregation

(3RMBD)

Thioflavin T (ThT)

fluorescence
0.81 [5]

Tau Aggregation (full-

length)

Thioflavin T (ThT)

fluorescence
2.33 [5]

Amyloid-β

Aggregation

Thioflavin T (ThT)

fluorescence
Not specified [2][3]

Pharmacokinetic studies in mice have shown that PE859 is orally bioavailable and can cross

the blood-brain barrier.[4]

Table 3: Pharmacokinetic Parameters of PE859 in Mice (40 mg/kg, oral administration)

Parameter Value Reference

Cₘₐₓ (Plasma) 2.005 µg/mL [4]

Tₘₐₓ (Plasma) 3 hours [4]

Cₘₐₓ (Brain) 1.428 µg/g [4]

Tₘₐₓ (Brain) 6 hours [4]

Brain-to-Plasma Ratio ~0.8 [4]

Mechanism of Action
The primary mechanism of action of PE859 is the direct inhibition of tau and Aβ protein

aggregation.[1][2] This inhibition is believed to occur through the prevention of β-sheet

formation, a critical step in the fibrillization process of these proteins.[1]
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Protein Misfolding and Aggregation Pathway Intervention by PE859

Cellular Consequences
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Caption: Proposed mechanism of action of PE859.

Key Experimental Methodologies
Thioflavin T (ThT) Fluorescence Assay for Tau
Aggregation

Reagents and Materials:

Recombinant human tau protein (full-length or fragments like 3RMBD)
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Heparin (or another aggregation inducer)

PE859 stock solution (in DMSO)

Thioflavin T (ThT) solution

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

96-well black microplates

Procedure:

Prepare a reaction mixture containing tau protein and heparin in the assay buffer.

Add varying concentrations of PE859 (or vehicle control) to the reaction mixture.

Incubate the plate at 37°C with gentle agitation for a specified period (e.g., 24-72 hours) to

allow for aggregation.

After incubation, add ThT solution to each well.

Measure the fluorescence intensity using a microplate reader with excitation and emission

wavelengths of approximately 440 nm and 485 nm, respectively.

Calculate the percentage of inhibition relative to the vehicle control.

In Vivo Pharmacokinetic Study in Mice
Animals:

Use a suitable mouse strain (e.g., C57BL/6 or ICR mice).

Acclimatize the animals for at least one week before the experiment.

Drug Administration:

Prepare a formulation of PE859 suitable for oral gavage (e.g., a suspension in a vehicle

like 0.5% carboxymethyl cellulose).
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Administer a single dose of PE859 (e.g., 40 mg/kg) to the mice via oral gavage.

Sample Collection:

At predetermined time points (e.g., 0.5, 1, 3, 6, 12, and 24 hours) post-administration,

collect blood samples via cardiac puncture or another appropriate method.

Immediately after blood collection, perfuse the animals with saline and collect the brains.

Sample Processing and Analysis:

Process the blood samples to obtain plasma.

Homogenize the brain tissue.

Extract PE859 from the plasma and brain homogenates using a suitable organic solvent.

Quantify the concentration of PE859 in the extracts using a validated analytical method,

such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

Plot the plasma and brain concentrations of PE859 versus time.

Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and the area under the

curve (AUC).

Conclusion
PE859 is a promising drug candidate with a well-defined chemical structure and a feasible

synthetic route. Its ability to dually inhibit both tau and Aβ aggregation, coupled with its

favorable pharmacokinetic profile, makes it a compelling subject for further investigation in the

development of novel therapeutics for Alzheimer's disease and related neurodegenerative

disorders. The information provided in this technical guide is intended to serve as a valuable

resource for researchers in this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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